Ferric subsulfate

Description

Properties

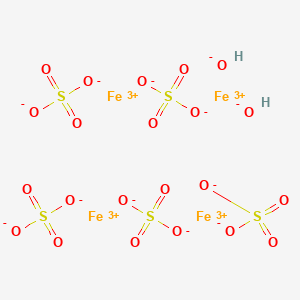

IUPAC Name |

iron(3+);dihydroxide;pentasulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Fe.5H2O4S.2H2O/c;;;;5*1-5(2,3)4;;/h;;;;5*(H2,1,2,3,4);2*1H2/q4*+3;;;;;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPKWKCLDUOTMP-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4H2O22S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893846 | |

| Record name | Ferric subsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310-45-8 | |

| Record name | Ferric subsulfate [USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric subsulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ferric subsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron dihydroxide pentakis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SUBSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ8WS6V8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives on Ferric Subsulfate Research

Early Development and Introduction of Ferric Subsulfate in Medical and Chemical Sciences

This compound, a compound with significant styptic properties, was first described in the mid-19th century. Its introduction into the medical and chemical fields is largely attributed to the work of a French military pharmacist, Leon Monsel. wikipedia.orgresearchgate.net In 1852, during the Crimean War, Monsel first reported the hemostatic qualities of what was then referred to as ferrous subsulphate. researchgate.net The solution, which came to be known as Monsel's solution, was initially utilized for controlling bleeding from epithelial disruptions, a common occurrence in wartime. researchgate.netnih.gov

The formula for Monsel's solution was published in the American Journal of Pharmacology in 1859 by W. Proctor, which facilitated its broader use. researchgate.netnih.gov Proctor is also credited with developing a less acidic version of the solution and coining the term "this compound." iium.edu.my The original preparation involved the oxidation of ferrous sulfate (B86663) with nitric acid in the presence of sulfuric acid. iium.edu.mydrugfuture.com This process resulted in a highly acidic, reddish-brown liquid. iium.edu.mydrugfuture.com

The United States Pharmacopeia included Monsel's solution in 1863, solidifying its place as a recognized medicament. iium.edu.my Its early applications were primarily as a topical hemostatic agent for minor surgical procedures. iium.edu.myjournalmc.org By the late 19th century, its use was well-established for creating hemostasis in minor epithelial disruptions. researchgate.netjournalmc.org

Evolution of Academic Inquiry into this compound Applications and Mechanisms

While this compound, primarily as Monsel's solution, was used empirically for its hemostatic properties since the mid-1800s, significant academic inquiry into its mechanisms and broader applications did not commence until the mid-20th century. nih.gov Early use was widespread, but research into its effects on tissue was limited. researchgate.netnih.gov

A notable early investigation compared the hemostatic effects of this compound to ferrous chloride, concluding that its action was due to the mechanical sealing of small blood vessels rather than its acidity. nih.gov This study contributed to the growing popularity of Monsel's solution. nih.gov

The primary mechanism of hemostasis is now understood to be the agglutination and denaturation of proteins, such as fibrinogen, by the ferric ions in the solution, a process enhanced by the low pH and the subsulfate group. nih.goviium.edu.my When the solution comes into contact with blood, it triggers coagulation and promotes the formation of a fibrin (B1330869) plug, which seals small blood vessels. iium.edu.my The ferric ions react with blood proteins to form a ferric ion-protein complex, mechanically sealing the damaged vessels. drugbank.com

Over the years, research has expanded to explore the use of this compound in various medical specialties. It has remained a staple in dermatology for procedures like punch biopsies and in gynecology for cervical biopsies and excisional procedures. nih.goviium.edu.my Its application in dentistry as a pulpotomy medicament to control pulpal bleeding began to be explored more thoroughly in the last few decades. ijrpr.comnih.govresearchgate.net

More recent academic inquiry has also focused on the histological effects of this compound. Studies have shown that its application can lead to the deposition of ferric salts (ferrugination) in tissues like the dermis and muscle, which can sometimes cause pigmentation and inflammatory reactions. nih.goviium.edu.my Research has also investigated its potential to interfere with histological interpretations if a re-biopsy of a treated site is necessary. journalmc.orgmedicaljournals.se

The evolution of research has also led to the development of modified formulations, such as gels, to improve application and potentially reduce irritation compared to the traditional aqueous solution. google.com

Mechanistic Investigations of Ferric Subsulfate Bioactivity

Elucidation of Hemostatic Mechanisms Attributed to Ferric Subsulfate

The primary application of this compound stems from its ability to rapidly control bleeding. The underlying mechanisms are multifaceted, involving direct chemical interactions with blood components. Research points to a process of chemical cauterization rather than participation in the physiological clotting cascade.

Upon contact with blood, this compound induces hemostasis primarily through the denaturation and agglutination of blood proteins. drugbank.comnih.govresearchgate.net The interaction is driven by the ferric (Fe³⁺) and sulfate (B86663) (SO₄²⁻) ions in the solution reacting with proteins such as albumin and fibrinogen. jostchemical.comnih.govresearchgate.net This chemical reaction causes the proteins to precipitate out of solution, forming a mass of agglutinated protein. jostchemical.comjcadonline.com This mass effectively creates a physical plug that mechanically seals the orifices of bleeding capillaries and other small vessels, thereby stopping the flow of blood. nih.govjostchemical.comresearchgate.net

The ferric ion (Fe³⁺) is the principal agent in the hemostatic action of this compound. jostchemical.comresearchgate.net Unlike physiological hemostasis, which involves a complex enzymatic cascade culminating in the formation of a fibrin (B1330869) clot by thrombin, the action of ferric ions is a direct chemical process. nih.govmp.pl Research indicates that ferric ions can directly interact with fibrinogen, a key blood protein, converting it into an insoluble, fibrin-like polymer. mp.plcapes.gov.br This process is non-enzymatic and can involve the generation of hydroxyl radicals (•OH) from water, which then facilitate the polymerization of fibrinogen into dense, matted deposits. nih.govmp.plcapes.gov.br These resulting coagulums are morphologically distinct from physiological clots and are notably resistant to enzymatic degradation. nih.govmp.pl This immediate precipitation of plasma proteins, including those in the coagulation cascade, contributes to the rapid hemostatic effect. nih.govspandidos-publications.com

This compound solutions are characteristically highly acidic, with a pH that can be below 1.0. jostchemical.comnih.gov This acidic environment is a crucial component of its hemostatic efficacy. The low pH enhances the protein denaturation and precipitation process initiated by the ferric ions. nih.govresearchgate.net The combination of the ferric and sulfate ions with the acidic medium creates optimal conditions for the agglutination of blood proteins. nih.govjostchemical.comresearchgate.net The acidic nature of the solution itself contributes to the cauterizing effect on tissues, which aids in sealing blood vessels. While the primary hemostatic effect is attributed to the interaction with proteins, the low pH of the solution is considered an augmenting factor. nih.gov

| Compound/Solution | Typical pH Range | Reference |

|---|---|---|

| This compound (Monsel's Solution) | <1.0 - 2.0 | nih.govjostchemical.comnih.gov |

| 10% this compound Solution | 1.5 - 2.0 | jostchemical.com |

The interaction between ferric ions and blood proteins results in the formation of a stable ferric ion-protein complex. nih.govjostchemical.com This complex constitutes the physical barrier that stops hemorrhage. nih.gov Studies investigating the binding of ferric ions to amino acids and peptides, which are the building blocks of proteins, reveal that ferric ions form stable chelate complexes. nih.govrsc.org The binding often involves amino acids with acidic side chains, such as glutamic acid and aspartic acid, which are negatively charged at physiological pH and can coordinate with the positively charged Fe³⁺ ions. plos.org The resulting complexes, particularly the dense fibrin-like deposits formed from fibrinogen in the presence of ferric ions, are exceptionally stable and show remarkable resistance to proteolytic degradation. nih.govmp.plcapes.gov.br This stability ensures that the mechanical plug remains in place long enough for natural healing processes to begin.

Influence of Solution pH on Hemostatic Efficacy and Protein Precipitation

Research into Antimicrobial and Bacteriostatic Properties of this compound

In addition to its hemostatic effects, this compound exhibits antimicrobial properties, which can be beneficial in the context of wound management.

The antimicrobial action of this compound is attributed to several factors, primarily its profound acidity and the chemical reactivity of the ferric ion. nih.govnih.gov

Acidic pH: The very low pH of this compound solutions creates an environment that is inhospitable to most bacteria, inhibiting their growth and metabolic functions. nih.govresearchgate.netnih.gov This property has been demonstrated in studies showing its effectiveness against various oral microorganisms, including Enterococcus faecalis and Bacteroides fragilis. nih.govcmu.ac.th

Oxidative Stress: Ferric ions can participate in chemical reactions that generate reactive oxygen species (ROS), such as hydroxyl radicals. nih.gov These highly reactive molecules can cause significant damage to microbial cells by oxidizing lipids, proteins, and nucleic acids, leading to cell death.

Physical Barrier Formation: In some environments, such as with sulfate-reducing bacteria, it has been suggested that iron salts can lead to the deposition of metal sulfides around the bacterial cells. researchgate.netresearchgate.net This encrustation can act as a physical barrier, impeding the transport of nutrients and substrates essential for microbial metabolism and growth. researchgate.netresearchgate.net

Disruption of Anaerobic Environments: Research suggests that ferric ions can penetrate biofilms and disrupt the anaerobic conditions required by certain microorganisms to thrive. researchgate.net

The table below summarizes findings from a study comparing the antibacterial effect of ferric sulfate to other agents against various oral microorganisms.

| Microorganism | Ferric Sulfate Antibacterial Effect | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | nih.gov |

| Enterococcus faecalis | Effective | nih.govcmu.ac.th |

| Candida albicans | Effective | nih.gov |

| Porphyromonas gingivalis | Effective | nih.gov |

| Lactobacillus acidophilus | Effective | nih.gov |

| Streptococcus mutans | Effective | nih.gov |

| Bacteroides fragilis | Effective | cmu.ac.th |

Clinical Research Paradigms and Efficacy Assessments of Ferric Subsulfate

Applications of Ferric Subsulfate in Dermatological Procedures

This compound is utilized in dermatology primarily for its hemostatic properties, particularly following minor surgical procedures. ymaws.combsds.org.ukbasicmedicalkey.com It functions as a chemical cauterant, precipitating proteins to occlude small blood vessels. nih.govclinicalgate.comnih.gov

Efficacy in Achieving Hemostasis Following Skin Biopsies and Excisions

This compound, often formulated as Monsel's solution, is a commonly used topical agent to control bleeding after skin biopsies, such as shave and punch biopsies, and other minor excisions. basicmedicalkey.comclinicalgate.com5minuteconsult.com Its application to a wound bed, ideally after drying the area, effectively controls oozing. basicmedicalkey.com5minuteconsult.com The acidic nature of this compound contributes to its hemostatic effect by denaturing proteins and occluding blood vessels. basicmedicalkey.comnih.gov While effective, a known potential side effect is the risk of "tattooing," where iron particles are deposited into the dermis, which can lead to temporary or, in rare cases, permanent skin discoloration. clinicalgate.comnih.gov5minuteconsult.com This is a particular consideration in cosmetically sensitive areas. basicmedicalkey.comnih.gov

Comparative Clinical Trials with Alternative Hemostatic Agents in Dermatology

Clinical studies have compared this compound with other hemostatic agents used in dermatology. One such study evaluated this compound, silver nitrate (B79036), and aluminum chloride for hemostasis after acrochordon (skin tag) snip excisions. nih.govjcadonline.comresearchgate.net The research assessed time to hemostasis, pain upon application, and resulting pigmentary changes.

Applications of this compound in Dental and Oral Maxillofacial Surgery

In dentistry, ferric sulfate (B86663) has been used for several decades, primarily as a local hemostatic agent. nih.govompj.org It is particularly noted for its application in vital pulp therapy for primary teeth. nih.govjhrlmc.com

Research on this compound as a Pulpotomy Medicament in Primary Dentition

Ferric sulfate has been extensively researched as an alternative to formocresol for pulpotomies in primary teeth, largely due to concerns about the toxicity of formocresol. tums.ac.irnih.govaapd.org A pulpotomy is a procedure that involves the removal of the coronal portion of the dental pulp, with the aim of preserving the vitality of the remaining radicular pulp tissue. tums.ac.iraapd.org Ferric sulfate acts as a hemostatic agent by forming a ferric ion-protein complex on the surface of the pulp stump, which creates a barrier. nih.govnih.gov

The clinical success of a pulpotomy is typically evaluated by the absence of signs and symptoms such as pain, swelling, or abnormal mobility of the tooth. Numerous studies have assessed the clinical success rates of ferric sulfate pulpotomies, often comparing them to formocresol.

Clinical Success Rates of this compound in Pulpotomy: Comparative Data

| Study (Year) | Comparator | This compound Clinical Success Rate | Comparator Clinical Success Rate | Follow-up Period |

|---|---|---|---|---|

| Ibricevic and Al-Jame (2003) ejpd.eu | Formocresol | 96.4% | 97.5% | Not Specified |

| Smith et al. (2000) nih.govaapd.org | - | 99% | - | 4-57 months |

| Neamatollahi & Tajik (2006) tums.ac.ir | Formocresol, MTA | 100% | 100% (Formocresol), 82.1% (MTA) | 1 year |

| Sirohi et al. (2017) nih.govresearchgate.net | Biodentine | 96% | 100% | 9 months |

| Ghasempour et al. (2024) jhrlmc.com | Formocresol | 84.0% | 90.6% (2-visit), 77.1% (1-visit) | Up to 36 months |

Radiographic evaluation is crucial for assessing the long-term success of pulpotomies. Success is determined by the absence of pathological changes such as internal or external root resorption, furcation radiolucency, or periapical pathology. tums.ac.irresearchgate.net

Radiographic Success Rates and Findings for this compound Pulpotomies

| Study (Year) | Comparator | This compound Radiographic Success Rate | Comparator Radiographic Success Rate | Common Radiographic Failures Noted |

|---|---|---|---|---|

| Smith et al. (2000) nih.govaapd.org | Formocresol (comparison) | 74-80% | Comparable to 1:5 Formocresol | Internal Resorption (7-18%), Calcific Metamorphosis (6-33%) |

| Neamatollahi & Tajik (2006) tums.ac.ir | Formocresol, MTA | 80.5% | 92.5% (Formocresol), 69.2% (MTA) | Internal Resorption (14.6%) |

| Huth et al. (2005) ejpd.eu | Formocresol | 100% | 96.0% | Not specified |

| Sirohi et al. (2017) nih.govresearchgate.net | Biodentine | 84% | 92% | Internal Resorption |

| Odabas et al. (2011) jocpd.com | - | 78.2% | - | Not specified |

Comparative Efficacy Studies against Alternative Pulpotomy Agents

This compound has been extensively evaluated as a pulpotomy agent in primary molars, often compared to other materials like formocresol, mineral trioxide aggregate (MTA), and Biodentine.

In a retrospective study comparing Biodentine (BD), MTA, and ferric sulfate (FS), BD showed the highest clinical and radiographic success at 98.5% and 95.2% respectively, over a 6 to 48-month follow-up. MTA had a clinical success of 97.9% and radiographic success of 93.6%, while ferric sulfate demonstrated an 88.9% clinical and 80.9% radiographic success rate. uic.edu Another study found that in a comparison between FS, electrosurgery, and diode laser for pulpotomy in primary molars, the clinical success for FS was 86.6%, while both electrosurgery and diode laser groups had 100% clinical success. Radiographically, all three groups showed an 80% success rate at the 9-month follow-up. nih.gov

When compared with formocresol (FC), multiple studies indicate similar efficacy. A meta-analysis of 13 trials showed no statistically significant difference in clinical or radiographic success rates between FS and FC. scispace.com Another systematic review and meta-analysis also concluded that FS and FC have comparable clinical and radiographic success rates at 24 months. nih.gov One study reported a clinical success rate of 96.4% for FS and 97.5% for FC. ejpd.eu However, another study found that a two-visit FC protocol had a higher success rate (90.6%) compared to FS (84.0%). jhrlmc.com

Comparisons with MTA often favor MTA for long-term outcomes. A systematic review and meta-analysis found that while the 12-month outcomes were similar, the two-year follow-up revealed significantly better treatment outcomes with MTA. jocpd.comnih.gov One study reported a one-year radiographic success rate of 92.5% for formocresol, 80.5% for ferric sulfate, and 69.2% for MTA. tums.ac.ir Conversely, a different randomized clinical trial found that at 18 months, orthoMTA and retroMTA had significantly higher clinical (96.4% and 92.8%) and radiographic (85.8% and 82.2%) success rates compared to ferric sulfate (75% clinical, 50% radiographic). dergipark.org.tr

A network meta-analysis of 43 randomized controlled trials suggested that MTA and biodentine were associated with better clinical and radiographic success rates than formocresol and ferric sulfate. nih.gov

Comparative Efficacy of Pulpotomy Agents

| Pulpotomy Agent | Clinical Success Rate (%) | Radiographic Success Rate (%) | Follow-up Period | Source(s) |

|---|---|---|---|---|

| This compound | 88.9 | 80.9 | 6-48 months | uic.edu |

| Biodentine | 98.5 | 95.2 | 6-48 months | uic.edu |

| Mineral Trioxide Aggregate (MTA) | 97.9 | 93.6 | 6-48 months | uic.edu |

| This compound | 84.0 | - | 6-36 months | jhrlmc.com |

| Formocresol (two-visit) | 90.6 | - | 6-36 months | jhrlmc.com |

| Formocresol (single-visit) | 77.1 | - | 6-36 months | jhrlmc.com |

| This compound | 86.6 | 80 | 9 months | nih.gov |

| Electrosurgery | 100 | 80 | 9 months | nih.gov |

| Diode Laser | 100 | 80 | 9 months | nih.gov |

| This compound | 75 | 50 | 18 months | dergipark.org.tr |

| orthoMTA | 96.4 | 85.8 | 18 months | dergipark.org.tr |

| retroMTA | 92.8 | 82.2 | 18 months | dergipark.org.tr |

Use of this compound as a Hemostatic Agent in Periodontal and Endodontic Procedures

This compound is a well-established hemostatic agent in various dental procedures due to its ability to agglutinate blood proteins. ijrpr.comdrugbank.com Its application is noted in controlling hemorrhage during pulpotomy, tooth extractions, biopsies, and surgical procedures in endodontics and periodontics. ijrpr.com

In endodontic microsurgery, achieving adequate hemostasis is critical for visibility and procedural success. rde.acnih.gov this compound has been used for this purpose; however, some studies suggest it may be less effective than other agents like aluminum chloride. researchgate.net One study noted that while ferric sulfate was used, some oozing of blood still occurred in about one-third of cases. nih.gov Concerns have also been raised about its potential to cause inflammation and delay osseous repair if not adequately removed from the surgical site before closure. nih.gov It is recommended to apply ferric sulfate minimally, targeting only small bleeding points on the cortical bone surface. nih.govnih.gov

In the context of periodontal procedures, ferric sulfate is also utilized for hemorrhage control. koreascience.kr However, similar to its use in endodontics, its low pH and potential for causing tissue irritation are considerations. researchgate.net

Research on this compound in Gingival Retraction Techniques

This compound, typically in a 15.5% or 20% solution, is used as a chemical agent for gingival retraction, often in combination with retraction cords. ijrpr.comafjbs.com This technique aims to displace the gingival tissue to expose the tooth margin, which is essential for taking accurate impressions for fixed prostheses and treating cervical lesions. researchgate.netjptcp.com The hemostatic properties of ferric sulfate are also beneficial in controlling sulcular bleeding during these procedures. jptcp.com

Research has compared the effects of ferric sulfate with other retraction agents. One in vivo study in dogs found that while a 15.5% ferric sulfate solution caused significant initial tissue changes, the tissue returned to a normal histological appearance by day 12, suggesting its effects are reversible and biologically acceptable. researchgate.net Another study noted that when used for less than 10 minutes, ferric sulfate causes minimal tissue damage. nih.gov However, some research indicates that the tissue damage from ferric sulfate might be greater compared to agents like aluminum chloride initially. researchgate.net The high acidity of ferric sulfate solutions can also lead to discoloration of dentin if it comes into contact with demineralized tooth structure. nih.gov

Gingival Retraction Agent Comparison

| Agent | Key Findings | Source(s) |

|---|---|---|

| This compound (15.5%) | Caused initial significant tissue changes, but tissue returned to normal histologic appearance by day 12. Biologic effects are considered satisfactory and reliable. | researchgate.net |

| Aluminum Chloride (10%) | Considered reliable for gingival retraction, though one study found ferric sulfate's biologic effects more satisfactory. | researchgate.net |

| This compound | Can cause internal discoloration of dentin due to high acidity and interaction with bacterial byproducts. Minimal tissue damage when used for <10 minutes. | nih.gov |

Exploratory Research into Novel and Specialized Clinical Applications of this compound

Investigational Use in Obstetrical Hemorrhage Management

This compound, known as Monsel's solution in this context, has a long history of use as a styptic agent, first pioneered in the 1850s. nih.govobgynkey.com While its primary applications have been in dermatology and minor surgeries, there is emerging research into its use for managing obstetrical hemorrhage, particularly postpartum hemorrhage (PPH). nih.govnih.govnih.gov PPH is a major cause of maternal mortality worldwide. nih.gov

The mechanism of action of Monsel's solution in achieving hemostasis is through the denaturation and agglutination of proteins like fibrinogen by ferric ions, which is enhanced by the solution's low pH. nih.govobgynkey.com

Case reports and reviews have documented the successful use of Monsel's solution to control severe uterine bleeding. In one instance, it was applied directly to the placental bed in a case of focal placenta accreta, contributing to successful uterine preservation. nih.govnih.gov Another case reported its use to arrest excessive uterine bleeding after the evacuation of retained products of conception following a miscarriage, with the patient's fertility being preserved. nih.gov

The use of Monsel's solution is considered a potentially attractive, cost-effective option, especially in resource-poor settings where other interventions for PPH, such as compression sutures, balloon tamponade, or pelvic artery embolization, may not be readily available. nih.govresearchgate.net However, researchers emphasize that while anecdotal support is growing, there is a need for well-designed, specialty-specific clinical trials to formally establish its efficacy and safety in obstetric applications. researchgate.net Long-term follow-up is also required to assess any potential negative impacts on maternal health and future fertility. nih.govresearchgate.net

Biological and Histopathological Responses to Ferric Subsulfate Exposure

Analysis of Tissue Reactions and Inflammatory Responses Post-Application

The application of ferric subsulfate to wound sites initiates distinct tissue reactions, primarily characterized by inflammation and alterations in the healing process.

Localized Inflammatory Responses to this compound

Topical application of this compound, often in the form of Monsel's solution, is known to cause a localized and reversible inflammatory response in soft tissues. jostchemical.comnih.gov Studies have shown that its use can lead to considerable acute inflammation and a foreign body reaction. suffolkrootcanal.co.uk This inflammatory response can persist for weeks, particularly when deeper tissues like skeletal muscle are affected. nih.govobgynkey.com The intensity of the inflammation is linked to the concentration and exposure time of the this compound solution. jostchemical.com For instance, solutions with a concentration above 15% are highly acidic and can cause significant tissue irritation. jostchemical.com When left in situ in osseous defects, this compound has been observed to cause an intense inflammatory response, including foreign body reactions and even abscess formation. ijrpr.com However, if the surgical site is thoroughly curetted and irrigated after hemostasis is achieved, this persistent inflammation can be avoided. suffolkrootcanal.co.ukijrpr.com

Research comparing this compound to other hemostatic agents has provided further insights. For example, a study on punch biopsy wounds found that Monsel's solution produced more inflammation compared to a collagen matrix. nih.gov This increased inflammation can also contribute to hyperpigmentation at the application site. jcadonline.com

Dynamics of Re-epithelialization and Wound Healing in the Presence of this compound

This compound application can influence the normal course of wound healing, particularly the process of re-epithelialization. Several studies have reported a delay in re-epithelialization in wounds treated with this compound. ijrpr.comnih.gov This delay is thought to be a consequence of the tissue necrosis caused by the hemostatic agent. nih.gov A comparative study on punch biopsy wounds revealed that those treated with Monsel's solution had a slower re-epithelialization rate compared to wounds treated with a collagen matrix. nih.gov This can result in larger and less cosmetically appealing scars. nih.gov

However, some research suggests that this compound does not significantly interfere with the rate of epidermal regeneration. nih.gov The impact on wound healing appears to be dependent on the specific context of its use. For instance, while it can delay healing when left in a wound, adequate removal through curettage and irrigation can mitigate these adverse effects on osseous repair. suffolkrootcanal.co.uk

Effects of this compound on Osseous Wound Healing

The impact of this compound on bone healing is a critical consideration in dental and orthopedic procedures. Prolonged application of this compound to an osseous defect can lead to persistent inflammation and delayed healing. suffolkrootcanal.co.uknih.gov When left in situ, it has been shown to have significant adverse effects on osseous healing. nih.gov Histological examination of rabbit mandibles where this compound was left in the surgical defect revealed an intense inflammatory response and delayed osseous healing after 18 and 46 days. nih.govijrpr.com

Conversely, when this compound is used as a hemostatic agent and then thoroughly removed from the osseous defect by curettage and irrigation prior to closure, it does not appear to cause persistent inflammation or delay bone repair. suffolkrootcanal.co.uknih.gov In such cases, the healing of ferric sulfate-treated defects was not significantly different from untreated control defects. suffolkrootcanal.co.uknih.gov A transient, mild foreign body reaction was noted in some cases at 18 days, but this was not observed at 46 days. suffolkrootcanal.co.uk

Histological Artifact Formation Induced by this compound

A significant consequence of using this compound is the formation of histological artifacts, which can complicate pathological interpretation.

Mechanisms and Manifestations of Pigmentation and Staining in Tissues

The application of this compound can lead to a "tattoo" effect, causing pigmentation and staining of the treated tissues. obgynkey.comcornell.edu This occurs due to the deposition of iron particles into the dermis. medscape.com Histologically, this manifests as a brown discoloration. jcadonline.com This pigmentation can be permanent and may be perceived as a pigmentary change by patients. jcadonline.com The iron deposition can be confirmed using special stains like Perl's method, which highlights the presence of iron on the specimen surface. leicabiosystems.com This drug-induced pigmentation can sometimes lead to a focal, permanent blue-gray discoloration. medscape.com The mechanism involves the deposition of iron particles within macrophages or along collagen fibers in the dermis. medscape.com

Ferrugination of Fibrin (B1330869), Dermal Collagen, and Striated Muscle Fibers

This compound is known to cause ferrugination, which is the deposition of iron salts, on various tissue components. cornell.edu This process affects fibrin, dermal collagen, and even striated muscle fibers. nih.govcornell.edu The collagen fibers in the dermis become coated with a gray-brown, slightly refractile substance that tests strongly positive for iron with Perl's reaction. nih.gov These ferruginated collagen fibers can be eliminated through the regenerating epidermis, and some may even become calcified. nih.gov

When this compound seeps into deeper tissues, it can lead to the ferrugination of skeletal muscle, perichondrium, and cartilage. nih.gov In muscle tissue, the ferruginated fibers can act as foreign bodies, prompting a granulomatous reaction. nih.gov This can result in damage and inflammation, although the cross-striations of the muscle are often preserved and may even be accentuated. obgynkey.com

Table 1: Summary of Research Findings on this compound's Biological and Histopathological Effects

| Area of Investigation | Key Findings | References |

|---|---|---|

| Localized Inflammatory Response | Causes a reversible local inflammatory response. Can lead to acute inflammation and foreign body reaction. Persistent inflammation if left in situ, especially in deep tissues. | suffolkrootcanal.co.uk, nih.gov, obgynkey.com, ijrpr.com, jostchemical.com, nih.gov, jcadonline.com, nih.gov |

| Re-epithelialization and Wound Healing | Can delay re-epithelialization due to tissue necrosis. Slower healing and less cosmetic scars compared to some alternatives. Some studies show no significant interference with epidermal regeneration. | nih.gov, nih.gov, ijrpr.com, jcadonline.com, nih.gov |

| Osseous Wound Healing | Prolonged application or leaving it in situ delays osseous healing and causes inflammation. No significant delay in healing if adequately curetted and irrigated from the site. | suffolkrootcanal.co.uk, nih.gov, nih.gov, ijrpr.com, nih.gov |

| Histological Artifacts (Pigmentation) | Causes a "tattoo" effect and brown pigmentation due to iron deposition in the dermis. Can be permanent. | cornell.edu, obgynkey.com, leicabiosystems.com, medscape.com, jcadonline.com |

| Ferrugination of Tissues | Leads to ferrugination of fibrin, dermal collagen, and striated muscle. Ferruginated fibers can act as foreign bodies, causing a granulomatous reaction. | cornell.edu, nih.gov, obgynkey.com |

Characterization of Siderophage Presence and Histiocytic Reactions

Exposure to this compound, often in the form of Monsel's solution, elicits distinct histopathological responses in tissues. A key feature of this response is the presence of siderophages, which are macrophages that have ingested iron particles. Histologically, the application of this compound is associated with the appearance of these siderophages in the affected and adjacent areas. cornell.eduresearchgate.netnih.gov These can form sheets of large polygonal cells and multinucleated histiocytic giant cells that contain granules and clumps of dark brown and black pigment. cornell.eduresearchgate.netresearchgate.net This pigment consistently shows a strong positive reaction for iron when stained using Perl's method or Prussian blue stains. cornell.eduresearchgate.netgavinpublishers.com

In some cases, an unusual histiocytic reaction to topically applied this compound can occur, which may present as an intradermal nodule. researchgate.netresearchgate.net This reaction is characterized by large polygonal cells and multinucleated histiocytic giant cells containing iron-positive pigment. researchgate.netresearchgate.net Such a presentation necessitates careful differentiation from malignant melanomas and histiocytic neoplasms with siderosis. researchgate.netresearchgate.netmedicaljournals.se Studies have documented these reactions in various tissues, including the skin after biopsies and the cervix and vagina following gynecological procedures. cornell.edugavinpublishers.com In the latter, biopsies revealed abundant acellular, amorphous crystalline material alongside hemosiderin within histiocytes and giant cells, confirming the presence of iron-rich material consistent with this compound solution. gavinpublishers.com

The following table summarizes the key histopathological findings related to this compound exposure as described in research literature.

| Histopathological Feature | Description | Tissue Location(s) | Staining Confirmation |

| Siderophages | Macrophages containing ingested iron pigment. cornell.eduresearchgate.netnih.gov | Dermis, Areas adjacent to application site. cornell.eduresearchgate.netnih.govresearchgate.net | Perl's method (strong positive). cornell.eduresearchgate.netnih.govresearchgate.net |

| Histiocytic Giant Cells | Large, multinucleated cells containing dark brown/black pigment granules. cornell.eduresearchgate.netresearchgate.net | Dermis, Intradermal nodules. cornell.eduresearchgate.netresearchgate.net | Perl's method, Prussian blue (strong positive). cornell.eduresearchgate.netgavinpublishers.com |

| Pigment Deposition | Dark brown and black granules and clumps of pigment. cornell.eduresearchgate.netresearchgate.net | Within macrophages, giant cells, and fibroblasts; also coating collagen bundles. cornell.eduresearchgate.netmedicaljournals.se | Perl's method, Prussian blue (strong positive). cornell.eduresearchgate.netgavinpublishers.com |

| Amorphous Material | Acellular, amorphous crystalline material. gavinpublishers.com | Cervix, Vagina. gavinpublishers.com | Prussian blue (strong positive). gavinpublishers.com |

Research on Interactions of this compound with Biological Macromolecules

This compound's primary interaction with biological macromolecules is characterized by its powerful protein precipitant and coagulant effects. researchgate.netmedicaljournals.se Its hemostatic function is achieved when the solution is applied directly to damaged tissue, where it causes the agglutination of surface proteins. drugbank.comnih.govdrugbank.com This process involves a chemical reaction between the acidic this compound and blood proteins, forming a ferric ion-protein complex. drugbank.comnih.gov This complex creates a physical barrier, sealing the orifices of damaged capillaries and blood vessels. medicaljournals.sedrugbank.comnih.gov

Beyond blood proteins, this compound interacts with structural macromolecules in the tissue. Research has consistently shown that its application leads to the ferrugination of fibrin, dermal collagen, and even striated muscle fibers. cornell.eduresearchgate.netnih.govresearchgate.net This process coats the collagen fibers with a slightly refractile, gray-brown substance that stains strongly for iron. researchgate.netnih.govresearchgate.net These altered collagen fibers may then act as foreign bodies, sometimes inducing a granulomatous inflammatory reaction that can persist for weeks, particularly with deeper tissue injury. nih.govresearchgate.netmedicaljournals.se The interaction is not limited to proteins; studies investigating composite hemostatic agents have also noted strong interactions between iron (III) sulfate (B86663) and polysaccharides like chitosan. wixsite.com

Investigations into Protein Binding Properties of this compound

The protein binding capabilities of this compound are central to its mechanism of action. The compound is described as having very high protein binding properties, which is thought to be related to its acidic nature. drugbank.comnih.gov The ferric ion (Fe³⁺) itself is a potent protein precipitant. researchgate.net When applied to a wound, this compound heats and coagulates proteins, effectively sealing small blood vessels. medicaljournals.se This action results from the formation of an agglutinated protein complex, which is a key step in its hemostatic effect. drugbank.comnih.govdrugbank.com

The specific coordination chemistry of iron binding in proteins involves interactions with certain amino acid residues. While not studied for every protein, in the well-characterized iron-transport protein transferrin, Fe³⁺ binding is coordinated by the side chains of tyrosine, histidine, and aspartate residues. acs.org Interestingly, research on transferrin has shown that a sulfate ion can act as a synergistic anion in the coordination of the ferric ion, binding at the N-lobe of the protein. acs.org This suggests a potential mechanism by which the sulfate component of this compound could participate in or influence the binding of iron to proteins in a biological environment.

Synthesis, Characterization, and Analytical Methodologies for Ferric Subsulfate

Contemporary Synthesis Pathways and Formulation Development of Ferric Subsulfate

This compound, also known as basic ferric sulfate (B86663), is a compound of significant interest due to its applications in various fields. Its synthesis and formulation have been the subject of considerable research, leading to the development of various pathways, including both traditional chemical reactions and more recent sustainable methods.

Chemical Reactions for the Preparation of this compound

A common method for preparing this compound solution, often referred to as Monsel's solution, involves the oxidation of ferrous sulfate. google.comdrugfuture.com The reaction is typically carried out by heating a mixture of ferrous sulfate, sulfuric acid, and nitric acid in water. google.comdrugfuture.com Specifically, sulfuric acid is added to water and heated, followed by the addition of nitric acid. google.comdrugfuture.com Coarsely powdered hydrated ferrous sulfate is then added in portions to the hot liquid, with stirring after each addition until the effervescence ceases. google.comdrugfuture.com If the resulting solution is black, additional nitric acid is added dropwise with heating. google.com The suggested formula for the resulting this compound is often given as Fe₄O(SO₄)₅ or Fe₄(OH)₂(SO₄)₅. google.com

Another preparation, known as Monsel's paste, involves mixing a ferric sulfate base with a few grains of ferrous sulfate powder in sterile water. nih.govjaypeedigital.com This solution is then slowly added to a glycerol (B35011) starch mixture while constantly mixing to achieve a homogeneous paste. nih.govjaypeedigital.com The paste is often allowed to evaporate to a sticky, mustard-like consistency over several weeks. nih.gov

An alternative synthesis route involves a substitution reaction between copper sulfate and iron powder. youtube.com This method is presented as a simpler approach that can be performed with readily available materials. youtube.com

| Starting Materials | Reagents | Key Process Steps | Product Form | Reference |

|---|---|---|---|---|

| Hydrated Ferrous Sulfate | Sulfuric Acid, Nitric Acid, Water | Heating, portion-wise addition of ferrous sulfate, stirring | Solution (Monsel's Solution) | google.comdrugfuture.com |

| Ferric Sulfate Base, Ferrous Sulfate Powder | Sterile Water, Glycerol Starch | Mixing, slow addition to glycerol starch, evaporation | Paste (Monsel's Paste) | nih.govjaypeedigital.com |

| Iron Powder | Copper Sulfate, Water | Substitution reaction, filtering | Solution | youtube.com |

Sustainable Production Methods Utilizing Iron Waste

In recent years, there has been a growing emphasis on developing sustainable methods for chemical synthesis, including the production of ferric sulfate from industrial waste. One such approach utilizes iron waste from workshops. aip.org The process involves the magnetic collection and washing of iron waste, followed by an oxidation process in a furnace at high temperatures with a mixture of air and water vapor to produce hematite (B75146) (Fe₂O₃). aip.org The resulting hematite is then crushed into a fine powder. aip.org A ferric sulfate solution is obtained through a dynamic selective corrosion (leaching) process of the hematite in a sulfuric acid solution. aip.org The ferric sulfate powder is then produced by drying the solution. aip.org

Another sustainable approach focuses on recycling ferrous sulfate waste, particularly from the titanium dioxide industry. researchgate.netmdpi.com In this process, the waste ferrous sulfate is oxidized to ferric sulfate. researchgate.net This is followed by a reductive decomposition with pyrite, yielding magnetite and sulfur dioxide, thus facilitating the recycling of both iron and sulfur resources. researchgate.net

Advanced Characterization Techniques Employed for this compound

A variety of advanced analytical techniques are used to characterize the structure, composition, and morphology of this compound.

Spectroscopic Analysis (e.g., Infrared, Raman, UV-Vis, Mössbauer Spectroscopy)

Infrared (IR) and Raman Spectroscopy are valuable tools for studying the vibrational properties of this compound. schweizerbart.de The IR and Raman spectra of basic ferric sulfate (FeOHSO₄) have been presented and discussed in relation to its crystal structure. d-nb.info For fibroferrite (Fe(OH)SO₄·5H₂O), both FTIR and Raman spectra show a broad absorption in the water stretching region (3600 to 2600 cm⁻¹), with specific peaks resolved in the Raman pattern. schweizerbart.de Raman spectroscopy is also used to characterize amorphous ferric sulfate-bearing salts, with spectra clearly showing the presence of amorphous ferric sulfate (AFS) with broad, slightly asymmetric features. usra.eduresearchgate.net

UV-Vis Spectroscopy is employed to analyze this compound solutions. The UV-visible spectrum of polymer ferric sulfate flocculants shows changes in the spectral curve with varying pH. ingentaconnect.com In the analysis of iron content, the complex formed between Fe²⁺ and 1,10-phenanthroline (B135089) exhibits absorption maxima around 480 nm and 510 nm. thermofisher.com

Mössbauer Spectroscopy provides insights into the iron environments within the compound. usgs.govwisc.edu Mössbauer spectra of ferric sulfate-bearing montmorillonites indicate the presence of ferrihydrite and schwertmannite. nih.gov The Mössbauer spectra of both rhombohedral and monoclinic modifications of Fe(III) sulfate have been measured, showing an isomer shift of 0.496 mm s⁻¹ relative to α-Fe for both forms. aip.org Quadrupole splittings were found to be 0.15 and 0.30 mm s⁻¹ for the rhombohedral and monoclinic modifications, respectively. aip.org

| Spectroscopic Technique | Information Obtained | Key Findings | Reference |

|---|---|---|---|

| Infrared (IR) & Raman Spectroscopy | Vibrational modes of sulfate ions, hydroxyl groups, and water molecules. | Broad absorption in water stretching region for fibroferrite; distinct features for amorphous ferric sulfate. | schweizerbart.ded-nb.infousra.eduresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions, quantification of iron. | Spectral curve changes with pH in polymer ferric sulfate; absorption maxima for Fe²⁺-phenanthroline complex. | ingentaconnect.comthermofisher.com |

| Mössbauer Spectroscopy | Iron oxidation state, chemical environment, magnetic properties. | Presence of ferrihydrite and schwertmannite in ferric sulfate-bearing montmorillonites; distinct isomer shifts and quadrupole splittings for rhombohedral and monoclinic Fe(III) sulfate. | usgs.govwisc.edunih.govaip.org |

Diffraction-Based Characterization (e.g., X-ray Diffraction, Selected Area Electron Diffraction)

X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure and phase purity of this compound. XRD patterns are used to confirm the composition and purity of ferric sulfate powder produced from iron waste. aip.org New X-ray diffraction data have been provided for basic ferric sulfate (3Fe₂O₃·4SO₃·9H₂O), which helped to correct previous data and determine its unit cell dimensions. geoscienceworld.org For the basic ferric sulfate FeOHSO₄, X-ray powder diffraction (XRPD) data indicated a monoclinic polytype with the space group C2/c. d-nb.infounimib.it XRD is also used to verify the amorphous state of some ferric sulfate-bearing salts. usra.edu

Selected Area Electron Diffraction (SAED) provides crystallographic information from a small selected area of the sample. SAED patterns of basic ferric sulfate (FeOHSO₄) are consistent with the C2/c space group determined by XRPD. d-nb.infounimib.it The hexagonal structure of a new ferrous basic sulfate has also been indicated by its electron diffraction pattern. psu.edu

Microscopic Evaluation (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and microstructure of this compound. SEM analysis has been used to examine nano-polymerized ferric sulfate. google.com It has also been employed to distinguish the filamentous or microporous reticulum of amorphous hydrated Fe(III) sulfate from crystalline jarosite. tandfonline.com

Thermal Decomposition Analysis (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

The thermal stability and decomposition pathway of this compound and related compounds have been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These methods provide valuable insights into the material's behavior at elevated temperatures, revealing mass loss events and thermal transitions.

Studies on synthetic basic ferric sulfate (FeOHSO4), a compound closely related to this compound, have detailed its decomposition process. nih.govfishersci.be The thermal analysis of hydrated iron sulfates, which can form basic ferric sulfate as an intermediate, provides a comprehensive picture of the decomposition sequence. For instance, the thermal decomposition of ferrous sulfate heptahydrate (FeSO₄·7H₂O) has been thoroughly examined. wikipedia.org

The process typically begins with dehydration, followed by decomposition into various iron and sulfur-containing compounds. The DTA curve for the decomposition of ferrous sulfate heptahydrate shows distinct endothermic peaks corresponding to specific transitions wikipedia.orgfishersci.cawikipedia.org:

70-100°C: Loss of water molecules, leading to the formation of lower hydrates like FeSO₄·4H₂O and FeSO₄·H₂O. wikipedia.org

~260°C: Further dehydration. wikipedia.org

400-500°C: Transformation of intermediates into ferric sulfate (Fe₂(SO₄)₃). wikipedia.org

500-560°C: Formation of ferric sulfates. wikipedia.org

>575-660°C: Decomposition of ferric sulfate into reddish-brown iron(III) oxide (Fe₂O₃), with the release of sulfur dioxide (SO₂) and sulfur trioxide (SO₃). wikipedia.orgfishersci.dk

TGA confirms these steps by measuring the percentage of mass loss at each stage. The total mass loss of approximately 68% for ferrous sulfate heptahydrate corresponds to the complete removal of all water and sulfate groups. wikipedia.orgfishersci.ca The final solid product of the thermal decomposition of ferric sulfates in the air is typically iron(III) oxide, which may exist in various polymorphic forms depending on the temperature. atamanchemicals.comnih.gov Research has also noted that waste containing this compound should not be subjected to thermal processes, indicating its decomposition under heat. americanelements.com

Development of Quantitative Analytical Methods for this compound in Diverse Matrices

The quantification of this compound in various matrices relies on the determination of its ferric iron (Fe³⁺) content. A range of analytical methods, primarily spectrophotometric, have been developed and validated for this purpose. These methods are applicable to diverse matrices, including pharmaceutical formulations, fortified foods, and environmental samples. wikipedia.orgflybase.orgfishersci.ca

Spectrophotometric methods are widely used due to their simplicity, speed, and accuracy. fishersci.ca These techniques involve a chemical reaction that produces a colored complex with iron, the absorbance of which is measured at a specific wavelength.

Common methods include:

Thiocyanate (B1210189) Method: Ferric ions (Fe³⁺) react with potassium thiocyanate in an acidic solution to form a red-colored thiocyanate complex, which can be measured spectrophotometrically. fishersci.at

Phenanthroline Method: This method primarily detects ferrous ions (Fe²⁺) by forming a stable, orange-red complex with 1,10-phenanthroline, measured around 510 nm. fishersci.atwikidata.org For the quantification of this compound, a reducing agent, such as hydroxylamine (B1172632) or ascorbic acid, must first be added to convert the Fe³⁺ to Fe²⁺. flybase.orgwikidata.org This method is effective for determining total iron content.

Ferrozine (B1204870) Method: Similar to the phenanthroline method, ferrozine forms a colored complex with Fe²⁺. It is used to quantify iron in matrices like fortified flour, again requiring a reduction step for ferric iron. flybase.org

Gallic Acid Method: A validated UV-vis spectrophotometric method uses gallic acid as a chromogenic reagent for both Fe²⁺ and Fe³⁺. This method serves as a more accessible alternative to ferrozine. fishersci.ca The limit of detection (LOD) and limit of quantification (LOQ) for Fe³⁺ using this method were found to be 1.9 µg/mL and 5.9 µg/mL, respectively. fishersci.ca

Direct UV-Visible Spectrophotometry: In certain applications, such as Fricke gel dosimeters containing ferrous sulfate, the resulting ferric ion can be directly quantified by measuring its optical absorption in the visible region, for example, at 585 nm. wikipedia.org

A rapid method for quantifying Fe³⁺ in fortified wheat flour involves extraction with an aqueous acetone (B3395972) solution followed by spectrophotometric reading at 510 nm. This method showed a good correlation with standard conventional methods and had a limit of detection of 0.03 mg/kg and a limit of quantification of 0.09 mg/kg. fishersci.at

The table below summarizes key aspects of various quantitative analytical methods for iron.

| Method | Target Ion | Key Reagents | Matrix Example | Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| Thiocyanate | Fe³⁺ | Potassium Thiocyanate, Acid | Aqueous solutions | ~474 | fishersci.at |

| 1,10-Phenanthroline | Fe²⁺ (requires Fe³⁺ reduction) | 1,10-phenanthroline, Hydroxylamine | Dietary supplements, Flour | ~510 | flybase.orgfishersci.atwikidata.org |

| Ferrozine | Fe²⁺ (requires Fe³⁺ reduction) | Ferrozine, Ascorbic Acid | Fortified flour | Not Specified | flybase.org |

| Gallic Acid | Fe³⁺ / Fe²⁺ | Gallic Acid, Acetate Buffer | Aqueous solutions | Not Specified | fishersci.ca |

| Direct UV-Vis | Fe³⁺ | None (direct measurement) | Fricke gel dosimeter | 585 | wikipedia.org |

| Rapid Spectrophotometry | Fe³⁺ | Aqueous acetone (for extraction) | Fortified wheat flour | 510 | fishersci.at |

Toxicological and Safety Research of Ferric Subsulfate in Biological Systems

Assessment of Localized Toxic Effects of Ferric Subsulfate

Induction of Tissue Necrosis and Degenerative Changes

This compound, often found in solutions like Monsel's solution, has been observed to induce tissue necrosis. nih.gov When applied to biopsy sites, it can cause tissue death that may persist for two weeks, consequently hindering the process of reepithelialization. nih.gov Studies on uterine cervical tissue have shown that this compound solution can penetrate the denuded mucosa and lead to coagulation necrosis up to a depth of 0.6mm. coopersurgical.comnih.gov

The application of this compound can also lead to degenerative changes in tissues. nih.gov These changes are notable in both soft and hard tissues. nih.gov Histological artifacts may arise from its prior use, presenting as heavy pigmentation similar to hemosiderin, along with shrinkage and discoloration of collagen bundles. coopersurgical.comnih.gov In some instances, the necrotic residues or pigment can incite a foreign body giant cell reaction. nih.gov The iron pigment residue from the agent can encrust upon collagen and remain in siderophages for as long as three months. nih.gov

Irritation Potential across Various Biological Tissues

This compound is known to be corrosive and injurious, which contributes to its irritation potential across different biological tissues. nih.gov It is considered slightly hazardous in case of skin and eye contact, causing irritation. safecollegessds.comsafecollegessds.com In animal studies, the material has been shown to produce severe ocular lesions that are present 24 hours or more after instillation, and direct contact with acid corrosives may cause pain, tearing, light sensitivity, and burns. amazonaws.com

For skin, it is advised that open cuts, abraded, or irritated skin should not be exposed to this material as it may cause irritation. amazonaws.comqwarkhealth.com Repeated or prolonged exposure to its corrosive nature may lead to inflammatory and ulcerative changes in the mouth. amazonaws.com

Systemic Biological Interactions and Potential Consequences of this compound Exposure

Effects on Physiological Processes and Organ Systems

While primarily used for local effects, systemic exposure to this compound can have consequences. The substance may be toxic to several organs, including the blood, kidneys, liver, lymphatic system, and pancreas. safecollegessds.comsafecollegessds.com Repeated or prolonged exposure can lead to target organ damage and a general deterioration of health due to accumulation in one or many human organs. safecollegessds.comsafecollegessds.com Excessive iron intake can lead to iron overload, which in turn can cause chronic liver disease, diabetes, and heart disease. researchgate.net In animal models, high levels of iron have been shown to decrease lifespan and brood size. psu.edu

Iron is crucial for many physiological processes, but its balance is tightly regulated. nih.gov Excess iron can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage. nih.gov

Pharmacokinetic Interactions with Other Chemical Compounds

Ferric sulfate (B86663) can interact with various other chemical compounds, often affecting their absorption and reducing their serum concentration and potential efficacy. This is primarily due to the formation of a chelate complex between the ferric ions and the other compounds. oup.com

A number of drugs can have their absorption decreased by ferric sulfate. These include:

Antibiotics: Ciprofloxacin, Enoxacin, Levofloxacin, Lomefloxacin, Norfloxacin, Ofloxacin, Sparfloxacin, Temafloxacin, Tetracycline, and Trovafloxacin. oup.comdrugbank.comdrugbank.com

Bisphosphonates: Etidronic acid, Risedronic acid, Tiludronic acid, and Zoledronic acid. drugbank.com

Other Compounds: Asenapine, Calcium carbonate, Calcium Phosphate, Carbidopa, Cefdinir, Deferiprone, Dolutegravir, Doxepin, Doxycycline, Eltrombopag, Epinastine, Esomeprazole, Levodopa, Levothyroxine, Lipoic acid, Lymecycline, Magaldrate, Pyrophosphoric acid, Rabeprazole, Ranitidine, and Vadadustat. drugbank.comdrugbank.com

Conversely, the absorption of ferric sulfate can be decreased by compounds like Asenapine, Calcium carbonate, Doxepin, Epinastine, Esomeprazole, Lymecycline, Magaldrate, Rabeprazole, and Ranitidine, potentially reducing its efficacy. drugbank.com

| Interacting Drug Class | Example Drugs with Reduced Absorption by Ferric Sulfate |

| Fluoroquinolone Antibiotics | Ciprofloxacin, Enoxacin, Levofloxacin, Lomefloxacin, Norfloxacin, Ofloxacin, Sparfloxacin, Temafloxacin, Trovafloxacin |

| Tetracycline Antibiotics | Doxycycline, Lymecycline, Tetracycline |

| Bisphosphonates | Etidronic acid, Risedronic acid, Tiludronic acid, Zoledronic acid |

| Antacids/Acid Reducers | Calcium carbonate, Esomeprazole, Magaldrate, Rabeprazole, Ranitidine |

| Other | Asenapine, Carbidopa, Cefdinir, Deferiprone, Dolutegravir, Doxepin, Eltrombopag, Epinastine, Levodopa, Levothyroxine, Lipoic acid, Pyrophosphoric acid, Vadadustat |

Biocompatibility and Safety Profile Research of this compound Formulations

Research into the biocompatibility of this compound formulations aims to mitigate its inherent corrosive and irritating properties. nih.gov The development of new formulations is a critical area of study to ensure safety and efficacy. mdpi.com

Studies have shown that while effective as hemostatics, this compound-based styptics can exhibit cytotoxicity. researchgate.net For instance, in one study, various formulations showed dose-dependent cytotoxicity against mouse fibroblasts. researchgate.net The biocompatibility of any formulation is influenced by its components, the concentration, and the duration of exposure. mdpi.com

Formulations in gel form have been developed to allow for more controlled application and to potentially reduce irritation compared to aqueous solutions like Monsel's Solution. google.com These gels may contain a lower concentration of iron and aim to be free of the nitric and sulfuric acids used in the preparation of the subsulfate. google.com Encapsulation techniques, such as solid lipid nanoparticles (SLNs), have been explored for ferrous sulfate to improve stability and overcome issues like unpleasant taste, which also points to methods that could be adapted to improve the delivery and safety of ferric compounds. researchgate.net

Future Directions and Emerging Research Avenues for Ferric Subsulfate

Development of Novel Formulations and Targeted Delivery Systems

The development of innovative drug delivery systems is a burgeoning field in pharmaceuticals, aiming to improve therapeutic efficacy and minimize adverse effects. nih.gov While research directly targeting novel formulations of ferric subsulfate is not extensively documented in the provided results, the broader trends in drug delivery offer a roadmap for its future development.

Current research in drug delivery is exploring various advanced systems, including:

Nanostructured Systems: Nanotechnology offers the potential to create novel formulations that could enhance the properties of this compound. nih.govdovepress.com Systems like liposomes, solid lipid nanoparticles, and polymeric nanoparticles are being investigated for their ability to improve drug bioavailability, reduce toxicity, and enable targeted delivery. dovepress.com For instance, nanocarriers could potentially modulate the release of this compound, offering a more controlled hemostatic effect.

Biodegradable Polymers: Formulations using biodegradable polymers, such as those based on polylactic-co-glycolic acid (PLGA), have a long history of safe use in drug delivery. nih.govmdpi.com These could be engineered to encapsulate this compound, providing controlled release and minimizing tissue irritation. mdpi.com

pH-Sensitive Systems: Given that the hemostatic action of this compound is augmented by its low pH nih.gov, formulations that can maintain or control the local pH at the application site could enhance its effectiveness.

The overarching goals for these novel formulations would be to improve drug stability, optimize distribution at the target site, and allow for precise, controlled release, thereby potentially reducing the required dose and associated side effects. nih.gov

Exploration of New Therapeutic and Industrial Applications for this compound

While this compound is primarily known for its use as a topical hemostatic agent in minor surgical procedures nih.govjcadonline.com, ongoing research and industrial trends suggest potential for new applications.

Therapeutic Applications: The use of topical hemostatics, including this compound (Monsel's solution), is being anecdotally explored in more complex surgical scenarios, such as controlling hemorrhage during cesarean delivery due to abnormal placentation. nih.gov Although data is still limited, this suggests a potential role in major surgeries where conventional methods are insufficient. nih.gov Further research is warranted to establish its safety and efficacy in these settings. nih.gov

Industrial Applications: The industrial use of ferric sulfate (B86663) is expanding, driven by increasing demands in water treatment and other sectors. globenewswire.comaccessnewswire.com Key growth areas include:

Water Treatment: Ferric sulfate is a highly effective coagulant used in both municipal and industrial water treatment to remove impurities and pollutants. globenewswire.comfuturemarketinsights.com Stricter environmental regulations are expected to further boost its demand. globenewswire.com

Mining Industry: The mining sector is increasingly using ferric sulfate for treating wastewater, particularly for removing heavy metals from acid mine drainage. einpresswire.com Its effectiveness in a wide pH range makes it a preferred choice over other coagulants. einpresswire.com

Other Industries: The textile industry utilizes ferric sulfate for dyeing, and it is also used in the production of pigments and pickling solutions for steel and aluminum. globenewswire.com The agriculture sector also uses it for soil treatment. futuremarketinsights.com

Refinement of Existing Clinical Protocols and Application Techniques

The effective use of any medical agent depends on well-defined clinical protocols and application techniques. For this compound, research is ongoing to refine its use to maximize efficacy and patient comfort.

A study comparing this compound with other chemical cautery agents, silver nitrate (B79036) and aluminum chloride, found no significant difference in the time to hemostasis for minor procedures like skin tag removal. jcadonline.com However, the study highlighted differences in pain upon application, with this compound being associated with more pain than aluminum chloride but less than silver nitrate. jcadonline.com Such comparative studies are crucial for refining clinical guidelines and helping practitioners choose the most appropriate agent based on the clinical scenario and patient-specific factors.

Furthermore, the development of standardized laboratory methods for analyzing related compounds in environmental contexts, such as acid sulfate soils, underscores the importance of methodological refinement to ensure accurate assessment and management. nsw.gov.au While not directly clinical, this emphasis on standardized methodology is transferable to the clinical setting, where precise application is key to outcomes.

Longitudinal Studies on Long-Term Histological and Clinical Outcomes

Understanding the long-term effects of this compound is critical for its continued and expanded use. Longitudinal studies provide valuable data on both the clinical success and the histological changes that may occur over time.

In the context of dental pulpotomies in primary teeth, long-term follow-up studies are considered necessary to fully evaluate the histological reaction of the dental pulp to ferric sulfate. semanticscholar.orgscielo.br One study comparing ferric sulfate pulpotomy with root canal therapy in primary molars found that over a three-year period, root canal therapy had a significantly higher survival probability. nih.gov Another study noted that while ferric sulfate has good clinical and radiographic success rates, a potential side effect is chronic pulpal degradation. researchgate.net

Histological evaluations have shown that after pulpotomy with ferric sulfate, the pulp tissue can appear as sound, loose connective tissue without inflammatory infiltrate, and with the deposition of dentin-like mineralized tissue. semanticscholar.org However, adverse effects have also been reported in some studies. researchgate.net

In dermatological applications, a known long-term effect of this compound is the potential for permanent brown pigmentation at the application site due to the deposition of iron particles. jcadonline.com

Continued long-term studies are essential to build a comprehensive understanding of the lasting effects of this compound on various tissues, which will inform clinical practice and the development of improved formulations and protocols. nih.gov

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing ferric subsulfate’s chemical structure and purity in laboratory settings?

- This compound (Fe₄H₂O₂₂S₅) is typically characterized using X-ray diffraction (XRD) to confirm crystallinity and Fourier-transform infrared spectroscopy (FTIR) to identify sulfate and hydroxyl functional groups . Purity assessment requires inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal impurities and gravimetric analysis to verify sulfate content . For solution-based studies, pH titration and UV-Vis spectroscopy are used to monitor stability under varying conditions .

Q. How should researchers design experiments to evaluate this compound’s stability in aqueous solutions?

- Stability studies require controlled environmental conditions (e.g., pH 2–6, temperature 25–40°C) to mimic physiological or industrial scenarios. Use accelerated aging protocols with periodic sampling for ICP-MS or colorimetric assays to track iron ion release. Include controls with chelating agents (e.g., EDTA) to differentiate between hydrolytic degradation and oxidation pathways .

Q. What are the standard protocols for synthesizing this compound in a laboratory?

- Synthesis involves reacting ferric sulfate with a controlled excess of sodium hydroxide under nitrogen atmosphere to prevent oxidation. The precipitate is washed with deionized water until neutral pH, then dried at 60°C. Confirm stoichiometry via elemental analysis and cross-validate with XRD to ensure phase purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s hemostatic efficacy across preclinical models?

- Discrepancies often arise from variations in animal models (e.g., murine vs. porcine wound healing) or application methods (topical vs. intrauterine). To address this, standardize protocols using histopathological scoring and quantify biomarkers like fibrinogen and platelet aggregation rates. Meta-analyses should account for interspecies differences in iron metabolism .

Q. What methodological limitations arise when studying this compound’s long-term tissue effects in vivo?

- Key limitations include iron accumulation in organs (e.g., liver, spleen) and potential oxidative stress. Mitigate these by incorporating longitudinal MRI imaging for iron deposition tracking and assays for lipid peroxidation (e.g., malondialdehyde levels). Use sham-treated controls to isolate compound-specific effects .

Q. How can researchers optimize experimental designs to assess this compound’s interaction with biological macromolecules?

- Employ isothermal titration calorimetry (ITC) to measure binding affinity with proteins (e.g., albumin) and dynamic light scattering (DLS) to monitor colloidal stability in serum. Pair with molecular docking simulations to predict interaction sites, followed by validation via site-directed mutagenesis .

Q. What strategies are recommended for reconciling inconsistent results in this compound’s antimicrobial activity studies?

- Variations in microbial strains and iron bioavailability affect outcomes. Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines , including minimum inhibitory concentration (MIC) assays under iron-limited conditions. Use genetically modified pathogens (e.g., siderophore-deficient mutants) to elucidate iron-dependent mechanisms .

Data Analysis and Reporting Guidelines

Q. How should researchers address gaps in literature regarding this compound’s environmental impact?

- Conduct lifecycle assessments (LCAs) to evaluate iron leaching into ecosystems. Use soil column experiments with ICP-MS to measure bioaccumulation in plants and invertebrates. Compare results with regulatory thresholds (e.g., EPA Tier-1 guidelines) and report uncertainties in bioavailability models .

Q. What statistical approaches are critical for interpreting dose-response relationships in this compound toxicity studies?

- Apply non-linear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc tests to compare treatment groups, and include Bayesian methods to handle small sample sizes. Report confidence intervals and effect sizes to contextualize clinical relevance .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of this compound in modulating inflammatory pathways (e.g., NF-κB) using knockout rodent models .

- Advanced Delivery Systems : Develop nanoparticle-encapsulated formulations to enhance targeted delivery and reduce systemic toxicity .

- Cross-Disciplinary Validation : Collaborate with computational chemists to predict degradation products and their biological interactions via QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.